molecular formula C4H6N4O7 B14429030 3,5,5-Trinitro-1,3-oxazinane CAS No. 81340-13-8

3,5,5-Trinitro-1,3-oxazinane

Katalognummer: B14429030
CAS-Nummer: 81340-13-8
Molekulargewicht: 222.11 g/mol
InChI-Schlüssel: YATAPPCQUUHLOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,5-Trinitro-1,3-oxazinane is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom, with three nitro groups attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trinitro-1,3-oxazinane typically involves the reaction of 3-aminopropan-1-ol with formaldehyde and nitric acid under controlled conditions. The reaction proceeds through a cyclocondensation mechanism, forming the oxazinane ring and introducing nitro groups at the 3 and 5 positions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and quality of the final product. The process may also involve continuous flow reactors to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

3,5,5-Trinitro-1,3-oxazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3,5,5-Trinitro-1,3-oxazinane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and DNA. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can lead to cell damage and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5,5-Trinitro-1,3-oxazinane is unique due to its specific ring structure and the presence of three nitro groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

81340-13-8

Molekularformel

C4H6N4O7

Molekulargewicht

222.11 g/mol

IUPAC-Name

3,5,5-trinitro-1,3-oxazinane

InChI

InChI=1S/C4H6N4O7/c9-6(10)4(7(11)12)1-5(8(13)14)3-15-2-4/h1-3H2

InChI-Schlüssel

YATAPPCQUUHLOC-UHFFFAOYSA-N

Kanonische SMILES

C1C(COCN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.